molecular formula C12H17N3O B7460521 Azocan-1-yl(pyrazin-2-yl)methanone

Azocan-1-yl(pyrazin-2-yl)methanone

Cat. No.: B7460521
M. Wt: 219.28 g/mol
InChI Key: GRCSUROOXMEWFN-UHFFFAOYSA-N
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Description

Azocan-1-yl(pyrazin-2-yl)methanone is a synthetic organic compound featuring an eight-membered azocan ring (C₇H₁₄N) linked via a methanone group to a pyrazine heterocycle. The azocan ring, a medium-sized nitrogen-containing cycle, may confer unique conformational flexibility and electronic effects compared to smaller rings like piperidine or piperazine. The pyrazine moiety, a diazine ring, enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

IUPAC Name

azocan-1-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(11-10-13-6-7-14-11)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCSUROOXMEWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azocan-1-yl(pyrazin-2-yl)methanone typically involves the reaction of azocane with pyrazine-2-carboxylic acid or its derivatives. One common method is the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and yields the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed oxidation methods. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Azocan-1-yl(pyrazin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using copper catalysis, as mentioned earlier.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Copper catalysts and water are commonly used.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridin-2-yl-methanones, while substitution reactions can yield a variety of substituted pyrazine derivatives.

Scientific Research Applications

Azocan-1-yl(pyrazin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azocan-1-yl(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. Pyrazine derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some pyrazine derivatives inhibit protein tyrosine phosphatases, which play a role in cell signaling pathways . The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : Smaller rings (e.g., piperazine, morpholine) generally exhibit higher yields (20–92%) compared to medium/large rings like azocan, likely due to steric and kinetic challenges in ring formation .
  • Electronic Effects : The C=O chemical shift in ¹³C NMR varies with substituents. Electron-withdrawing groups (e.g., 4-Cl-phenyl) upfield-shift the carbonyl signal (δC=O: 190.9 ppm) compared to electron-donating morpholine (δC=O: 167.8 ppm) .

Thermal and Chemical Stability

Table 2: Thermal Stability of Methanone Derivatives
Compound Name Decomposition Temperature (°C) Stabilizing Features Reference
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Extensive H-bonding network
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 H-bonding and π-stacking
Azocan-1-yl(pyrazin-2-yl)methanone Not reported Predicted H-bonding via pyrazine N

Key Observations :

  • Tetrazole-based methanones exhibit high thermal stability (>247°C) due to intermolecular H-bonding . This compound may rely on pyrazine N-atoms for similar stabilization, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Azocan-1-yl(pyrazin-2-yl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with the formation of the azocane ring via cyclization of an appropriate amine precursor (e.g., 7-membered azepane derivatives) . Subsequent coupling with pyrazine-2-carbonyl chloride under anhydrous conditions (e.g., CH₂Cl₂, thionyl chloride activation) is critical .
  • Optimization : Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity. Adjust reaction time (2–6 hours) and temperature (room temperature to 60°C) based on steric hindrance of substituents .
  • Key reagents : Pyrazinoic acid, thionyl chloride, and azocane precursors.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm connectivity (e.g., carbonyl resonance at δ ~165 ppm for the methanone group) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
  • Mass spectrometry : ESI-TOF-MS provides molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology :

  • Enzyme inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s assay (IC₅₀ determination). Compare activity to structurally related azocane derivatives (e.g., Azocan-1-yl(2-methoxyphenyl)methanone, IC₅₀ = 12 µM) .
  • Receptor binding : Radioligand displacement assays (e.g., adenosine A2A receptors) to assess allosteric modulation potential .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

  • Methodology :

  • Dynamic effects : Perform variable-temperature NMR to identify conformational exchange (e.g., hindered rotation around the methanone bond).
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G* level) to simulate spectra and assign ambiguous signals .
  • Crystallographic validation : Compare experimental vs. simulated X-ray diffraction patterns to resolve tautomeric or stereochemical ambiguities .

Q. What strategies improve yield in the final coupling step of this compound synthesis?

  • Methodology :

  • Solvent selection : Replace CH₂Cl₂ with DMF or THF to enhance nucleophilicity of the azocane amine.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation.
  • Workflow : Employ continuous flow reactors for scalable production, reducing side-product formation .

Q. How can computational tools predict the biological target profile of this compound?

  • Methodology :

  • PASS algorithm : Predict activity spectra (e.g., neuroprotective or antimicrobial potential) based on structural analogs (e.g., pyrazine-linked piperazines) .
  • Molecular docking : Simulate binding to AChE (PDB ID: 4EY7) or adenosine receptors (PDB ID: 3RFM) using AutoDock Vina. Prioritize targets with docking scores ≤ -8.0 kcal/mol .

Key Recommendations

  • Experimental Design : Prioritize multi-parametric optimization (solvent, catalyst, temperature) for synthesis .
  • Data Analysis : Cross-validate spectroscopic data with computational models to resolve ambiguities .
  • Biological Profiling : Combine in vitro assays with in silico predictions to identify high-potential targets .

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